molecular formula C25H29N3O3S B2572903 4-methyl-N-[2-[3-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylindol-1-yl]ethyl]benzamide CAS No. 862826-50-4

4-methyl-N-[2-[3-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylindol-1-yl]ethyl]benzamide

Katalognummer: B2572903
CAS-Nummer: 862826-50-4
Molekulargewicht: 451.59
InChI-Schlüssel: OUZNNPNNNCXNQH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-methyl-N-[2-[3-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylindol-1-yl]ethyl]benzamide is a useful research compound. Its molecular formula is C25H29N3O3S and its molecular weight is 451.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 4-methyl-N-[2-[3-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylindol-1-yl]ethyl]benzamide is a complex organic molecule with potential therapeutic applications. Its structure suggests that it may interact with various biological targets, particularly in the realm of cancer treatment and receptor modulation. This article delves into the biological activity of this compound, summarizing research findings, case studies, and synthesizing data from diverse sources.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C19H24N2O3S\text{C}_{19}\text{H}_{24}\text{N}_2\text{O}_3\text{S}

This structure includes functional groups that are known to play significant roles in biological interactions, such as amides and sulfonamides. The oxolan moiety may enhance its solubility and bioavailability.

1. Anticancer Properties

Research indicates that compounds with similar structures exhibit anticancer properties. For instance, studies on related indole derivatives have shown promising results in inhibiting cell proliferation in various cancer cell lines, including glioma and breast cancer cells. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.

Case Study:
A study investigating a series of indole-based compounds reported that modifications at the benzamide position significantly enhanced cytotoxicity against human glioblastoma cells (U87MG). The compound's ability to induce apoptosis was attributed to its interaction with mitochondrial pathways, leading to increased reactive oxygen species (ROS) production and subsequent cell death .

2. Receptor Modulation

The compound may act as an antagonist or modulator for specific receptors. The bradykinin receptor pathway is one potential target, where antagonists can reduce inflammatory responses and pain signaling.

Research Findings:
A patent document describes compounds structurally related to the target molecule as effective bradykinin receptor antagonists. These compounds demonstrated a capacity to inhibit receptor activation, which is crucial for developing treatments for conditions like chronic pain and inflammation .

3. Molecular Docking Studies

Molecular docking studies provide insights into the binding affinity of the compound towards various biological targets. For instance, docking simulations with dihydrofolate reductase (DHFR) revealed that similar compounds form stable complexes within the enzyme's active site, suggesting potential as enzyme inhibitors . The docking scores indicated favorable interactions, which could be exploited for drug development.

Data Summary Table

Biological Activity Target Effect Reference
AnticancerU87MG Glioblastoma CellsInduces apoptosis
Receptor ModulationBradykinin ReceptorInhibits receptor activation
Enzyme InhibitionDihydrofolate ReductasePotential inhibitor

Wissenschaftliche Forschungsanwendungen

Pharmacological Studies

This compound has been studied for its potential as a bradykinin receptor antagonist , which could have implications in treating conditions such as pain and inflammation. The antagonistic properties may help in developing new therapeutic strategies for diseases where bradykinin plays a crucial role, such as cardiovascular disorders and bronchial asthma .

Anticancer Research

Research indicates that compounds with similar structures exhibit anticancer properties. The unique combination of functional groups in 4-methyl-N-[2-[3-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylindol-1-yl]ethyl]benzamide may contribute to selective cytotoxicity against cancer cells, making it a candidate for further investigation in oncology.

Neuropharmacology

Given its structural characteristics, this compound might influence neurotransmitter systems, potentially leading to applications in treating neurological disorders. Studies are ongoing to evaluate its effects on neuronal pathways and its potential neuroprotective properties .

Case Study 1: Bradykinin Receptor Antagonism

A study explored the efficacy of similar compounds as bradykinin receptor antagonists. Results demonstrated significant reductions in inflammatory markers in animal models, suggesting that this compound could yield comparable results .

Case Study 2: Anticancer Activity

In vitro studies on related compounds showed promising results against various cancer cell lines. The mechanism of action involved induction of apoptosis through the mitochondrial pathway, indicating that further exploration of this compound could reveal similar anticancer mechanisms.

Eigenschaften

IUPAC Name

4-methyl-N-[2-[3-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylindol-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O3S/c1-18-8-10-19(11-9-18)25(30)26-12-13-28-16-23(21-6-2-3-7-22(21)28)32-17-24(29)27-15-20-5-4-14-31-20/h2-3,6-11,16,20H,4-5,12-15,17H2,1H3,(H,26,30)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUZNNPNNNCXNQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NCC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.